Glycoursodeoxycholic acid

Catalog No.
S646213
CAS No.
64480-66-6
M.F
C26H43NO5
M. Wt
449.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycoursodeoxycholic acid

CAS Number

64480-66-6

Product Name

Glycoursodeoxycholic acid

IUPAC Name

2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1

InChI Key

GHCZAUBVMUEKKP-XROMFQGDSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Solubility

0.00135 mg/mL

Synonyms

N-[(3.alpha.,5.beta.,7.beta.)-3,7-dihydroxy-24-oxocholan-24-yl]Glycine; 3.alpha.,7.beta.-Dihydroxy-5.beta.-cholanoylglycine; Glycylursodeoxycholic acid; N-(3.alpha.,7.beta.-Dihydroxy-5.beta.-cholan-24-oyl)glycine; N-[(3.alpha.,5.beta.,7.beta.)-3,7-

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Glycoursodeoxycholic acid (GUDCA) is a naturally occurring bile acid found in human intestinal flora and produced from the breakdown of the bile acid ursodeoxycholic acid []. It has garnered significant scientific research interest due to its potential therapeutic effects in various metabolic and neurological disorders.

GUDCA and Metabolic Disorders

  • Type 2 Diabetes (T2DM): Studies suggest that GUDCA supplementation may improve blood sugar control and reduce liver damage in T2DM patients []. It achieves this through modulating gut microbiota and bile acid metabolism, potentially leading to decreased blood sugar and ceramide levels [].
  • Non-alcoholic fatty liver disease (NAFLD): Research indicates GUDCA's potential to alleviate NAFLD by reducing endoplasmic reticulum stress and inflammation in the liver, thereby improving liver function [].
  • Atherosclerosis: GUDCA has been shown to reduce the formation of "foam cells," which contribute to plaque buildup in arteries, potentially slowing the progression of atherosclerosis [, ]. This effect might be linked to GUDCA's ability to maintain cholesterol homeostasis and modulate gut microbiota composition [].

GUDCA and Neurological Disorders

  • Neuroprotective effects: Studies suggest GUDCA's neuroprotective properties may be beneficial in various neurological conditions, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease [, ]. These effects are attributed to GUDCA's ability to reduce cellular stress and promote the survival of nerve cells [, ].

GUDCA is formed in the intestine from the primary bile acid chenodeoxycholic acid by the gut microbiota []. It acts as a detergent, aiding in the emulsification and absorption of dietary fats []. Recent research suggests GUDCA may have therapeutic potential for liver diseases due to its various properties [, ].


Molecular Structure Analysis

GUDCA has a complex molecular structure with several key features. It consists of a steroid backbone (four fused cycloalkane rings), a hydroxyl group at the 3α and 7β positions, and an amide linkage between the carboxylic acid group of the bile acid and the amino acid glycine (N-(carboxymethyl)amide) []. This structure allows GUDCA to interact with both water and fat, making it a good detergent for fat emulsification.


Chemical Reactions Analysis

Synthesis

GUDCA is not typically synthesized in a laboratory setting. Instead, it's a secondary bile acid produced by intestinal bacteria through the 7-dehydroxylation of glycine-conjugated primary bile acids like glycocholic acid [].

Decomposition

The specific decomposition pathway of GUDCA is not well documented in scientific literature. However, bile acids typically undergo biodegradation by gut bacteria in the intestine [].

Other Reactions

GUDCA may be involved in various biological reactions within the body, but detailed information on specific reactions is limited in current research.


Physical And Chemical Properties Analysis

  • Melting point: Likely high, as with most steroids (typically above 200°C) [].
  • Boiling point: Likely decomposes before boiling due to the complex structure.
  • Solubility: Moderately soluble in water due to the presence of both hydrophilic and hydrophobic groups. More soluble in organic solvents like ethanol [].
  • Stability: Relatively stable under physiological conditions (body temperature and pH).
  • Improved bile flow: GUDCA may stimulate bile flow, potentially reducing bile salt buildup in the liver, which can be harmful [].
  • Antioxidant and anti-inflammatory effects: GUDCA may help protect liver cells from oxidative stress and inflammation [].
  • Immunomodulation: GUDCA may modulate the immune system, potentially reducing immune-mediated liver damage [].

Physical Description

Solid

XLogP3

4.3

LogP

2.02

Appearance

Powder

UNII

PF1G5J2X2A

Other CAS

64480-66-6

Wikipedia

Ursodeoxycholylglycine

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glycine conjugates [ST0503]

Dates

Modify: 2023-09-14

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